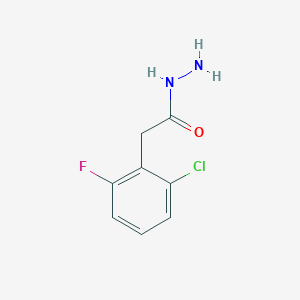

2-(2-Chloro-6-fluorophenyl)acetohydrazide

Description

Significance of Acetohydrazide Scaffolds in Drug Discovery and Development

The acetohydrazide functional group, a derivative of hydrazine (B178648) characterized by the -C(=O)NHNH2 moiety, is a highly valued scaffold in drug discovery. mdpi.comrjptonline.org Its significance stems from its structural versatility and its prevalence in a wide spectrum of biologically active compounds. nih.gov Hydrazides and their derivatives, particularly hydrazones (formed by reacting hydrazides with aldehydes or ketones), possess a characteristic azomethine group (-NHN=CH-) that is crucial for their diverse pharmacological applications. mdpi.comnih.gov

The hydrazide-hydrazone core is a key feature in compounds exhibiting a broad range of therapeutic effects. Researchers have extensively synthesized and evaluated these derivatives, revealing significant potential in several key areas of medicine. nih.govnih.gov This has led to the development of novel compounds with anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial properties. nih.govscispace.com For example, certain hydrazone derivatives have shown promising activity against various bacterial and fungal strains, which is critical in the ongoing fight against antibiotic resistance. wisdomlib.org The ability of the hydrazide scaffold to act as a versatile synthon for creating more complex heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, further enhances its importance in medicinal chemistry. mdpi.comrjptonline.orgresearchgate.net These resulting heterocyclic structures are themselves associated with a wide array of pharmacological activities. mdpi.com

The broad and potent biological activities associated with the acetohydrazide scaffold are summarized in the table below.

| Biological Activity | Significance and Research Findings | References |

| Antimicrobial | Derivatives show moderate to good activity against Gram-positive and Gram-negative bacteria. Some have also been investigated for antifungal and antitubercular properties. | nih.govnih.govwisdomlib.org |

| Anticancer | Certain hydrazide-hydrazones have demonstrated antitumor activity against various human cancer cell lines, including breast, lung, and prostate cancer. | rjptonline.orgnih.gov |

| Anti-inflammatory | N-acylhydrazone derivatives have been reported to possess anti-inflammatory potential, with some showing activity comparable to standard drugs like diclofenac. | nih.govbibliotekanauki.pl |

| Anticonvulsant | The hydrazone structure is a key component in the development of new compounds with potential anticonvulsant effects for treating seizure disorders. | rjptonline.orgnih.gov |

| Antiviral | Research has indicated that some hydrazide-hydrazone derivatives exhibit antiviral activities, contributing to the search for new treatments for viral infections. | mdpi.comnih.gov |

This table is based on data from multiple research articles.

Overview of the 2-Chloro-6-fluorophenyl Moiety in Bioactive Compounds

The 2-chloro-6-fluorophenyl group is a specific substitution pattern on a benzene (B151609) ring that has garnered interest in the design of bioactive compounds. The introduction of halogen atoms, such as chlorine and fluorine, onto a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. These substitutions can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, being highly electronegative and small, can alter the electronic nature of the aromatic ring and form strong bonds with carbon, often enhancing metabolic stability. The presence of a chlorine atom, which is larger and also electronegative, further modifies the electronic and steric profile of the molecule. This specific ortho-disubstitution pattern with both chloro and fluoro groups can lock the phenyl ring into a particular conformation, which may be crucial for optimal interaction with a receptor or enzyme active site.

This moiety is an integral part of various compounds that have been investigated for their biological activities. For instance, molecules containing substituted phenyl rings, including the chloro-fluoro pattern, are explored for their potential as enzyme inhibitors or receptor modulators in various disease areas. The electronic properties of this moiety can play a critical role in its interaction with biological targets, such as in kinase inhibitors, where specific electronic and steric features are required for potent activity. For example, the related N-(2-chloro-6-methylphenyl) group is a key component of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy. nih.gov The specific arrangement of substituents on the phenyl ring is often critical for achieving high potency and selectivity.

| Bioactive Compound Class / Example | Associated Biological Activity | Significance of the Substituted Phenyl Moiety | References |

| Kinase Inhibitors | Antitumor activity | The substituted phenyl ring often fits into a specific hydrophobic pocket of the kinase enzyme, and the electronic nature of the substituents can be critical for binding affinity. | nih.gov |

| Antibacterial Agents | Inhibition of bacterial growth | Halogenated phenyl groups can enhance the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. A compound with a 2-chloro substitution showed potent in vitro antibacterial activity. | nih.gov |

| Synthetic Cathinones | Neurological Impact | Chloro-substituted cathinones have been studied for their cytotoxicity and effects on the cholinergic system, indicating the significant impact of halogen substitution on biological effects. | nih.gov |

This table presents examples of compound classes where halogenated phenyl moieties are important for bioactivity.

Contextualization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide as a Promising Scaffold

The compound this compound (CAS No. 669740-15-2) emerges as a promising scaffold by combining the advantageous features of both the acetohydrazide core and the 2-chloro-6-fluorophenyl moiety. sigmaaldrich.com The acetohydrazide group provides a reactive handle for the straightforward synthesis of a diverse library of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones. mdpi.com This allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for a desired biological effect.

The presence of the 2-chloro-6-fluorophenyl group imparts specific electronic and conformational properties to the molecule from the outset. This pre-installed functionality can guide the design of derivatives targeted towards specific biological endpoints where such features are known to be beneficial. For example, research on related structures, such as (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, has shown that this class of compounds can exhibit significant antibacterial activity. wisdomlib.org

Therefore, this compound is not just a single molecule but a strategic starting material or building block. It offers medicinal chemists a platform to generate novel compounds where the proven biological potential of the hydrazide scaffold is synergistically combined with the modulating effects of the dichloro-substituted phenyl ring. This makes it an attractive candidate for screening in various biological assays and for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQBTQNVMZJVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395969 | |

| Record name | 2-(2-chloro-6-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669740-15-2 | |

| Record name | 2-(2-chloro-6-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations Involving 2 2 Chloro 6 Fluorophenyl Acetohydrazide

Synthetic Routes to 2-(2-Chloro-6-fluorophenyl)acetohydrazide

The synthesis of this compound is a foundational step for its use as a versatile chemical intermediate. The process typically begins from key precursors that are commercially available or can be prepared through established protocols.

Preparation from Key Precursors and Intermediates

The most direct and widely adopted method for the preparation of this compound involves a two-step process starting from 2-(2-chloro-6-fluorophenyl)acetic acid.

Esterification: The initial step is the esterification of the parent carboxylic acid. 2-(2-Chloro-6-fluorophenyl)acetic acid is reacted with an alcohol, typically ethanol (B145695) or methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). This reaction yields the corresponding ester, ethyl 2-(2-chloro-6-fluorophenyl)acetate. matrix-fine-chemicals.comsynquestlabs.com This ester is a stable intermediate that is often commercially available.

Hydrazinolysis: The crucial transformation to the hydrazide occurs through the hydrazinolysis of the synthesized ester. Ethyl 2-(2-chloro-6-fluorophenyl)acetate is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. naturalspublishing.com The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable this compound. naturalspublishing.comijper.org The product is typically a solid that can be purified by recrystallization.

This well-established sequence is a common strategy for synthesizing a wide variety of acid hydrazides from their corresponding carboxylic acids or esters. naturalspublishing.comijper.org

Methodological Advancements in Synthesis

While the traditional two-step synthesis is robust, advancements in synthetic methodology focus on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. Methodological advancements often seen in the synthesis of related heterocyclic compounds include the use of microwave irradiation, which can dramatically shorten reaction times for both esterification and hydrazinolysis steps. mdpi.comnih.gov Furthermore, developments in catalysis may offer alternative, milder conditions for the activation of the carboxylic acid, bypassing the need for initial conversion to an ester.

Derivatization and Functionalization of the Acetohydrazide Moiety

The true synthetic utility of this compound lies in the reactivity of its hydrazide functional group. This moiety serves as a versatile handle for constructing more complex molecules, including hydrazones and a wide range of nitrogen-containing heterocycles.

Synthesis of Hydrazone Derivatives and Analogues

A cornerstone reaction of hydrazides is their condensation with carbonyl compounds. This compound readily reacts with a diverse range of aldehydes and ketones to form the corresponding N-acylhydrazones. nih.govnih.gov This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. naturalspublishing.com

The resulting hydrazones, characterized by the R-C(O)NHN=CR'R'' azometine group, are stable compounds and important intermediates in their own right. nih.gov The table below illustrates the variety of hydrazone derivatives that can be prepared from this compound using this general method.

Table 1: Representative Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product Name | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N'-benzylidene-2-(2-chloro-6-fluorophenyl)acetohydrazide | Ethanol, reflux, cat. Acetic Acid |

| 4-Methoxybenzaldehyde | (E)-2-(2-chloro-6-fluorophenyl)-N'-(4-methoxybenzylidene)acetohydrazide | Ethanol, reflux, cat. Acetic Acid |

| 2-Hydroxybenzaldehyde | (E)-2-(2-chloro-6-fluorophenyl)-N'-(2-hydroxybenzylidene)acetohydrazide | Ethanol, reflux |

| Acetophenone | (E)-2-(2-chloro-6-fluorophenyl)-N'-(1-phenylethylidene)acetohydrazide | Ethanol, reflux, cat. Acetic Acid |

| Pyridine-4-carbaldehyde | (E)-2-(2-chloro-6-fluorophenyl)-N'-(pyridin-4-ylmethylene)acetohydrazide | Ethanol, reflux |

Incorporation into Diverse Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Pyrimidines)

This compound is an excellent precursor for the synthesis of five- and six-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry.

1,3,4-Oxadiazoles: One of the most common applications of acid hydrazides is their conversion into 1,3,4-oxadiazoles. Several methods exist for this transformation:

Reaction with Carbon Disulfide: The hydrazide can be treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521) (KOH) to form a dithiocarbazate salt. This intermediate, upon heating, cyclizes to form a 1,3,4-oxadiazole-2-thiol.

Dehydrative Cyclization: A more direct route involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an acid chloride) followed by dehydrative cyclization. A common reagent for this one-pot cyclization is phosphorus oxychloride (POCl₃), which acts as both a coupling and dehydrating agent. ijper.org For instance, reacting this compound with another carboxylic acid in the presence of POCl₃ would yield a 2,5-disubstituted-1,3,4-oxadiazole.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound typically proceeds through a thiosemicarbazide (B42300) intermediate.

Thiosemicarbazide Route: The hydrazide is reacted with an aryl or alkyl isothiocyanate to yield the corresponding N-acylthiosemicarbazide. Subsequent base-catalyzed cyclization (e.g., using aqueous NaOH or sodium methoxide) of this intermediate leads to the formation of a 4,5-disubstituted-1,2,4-triazole-3-thiol.

Pyrimidines: Incorporation into a pyrimidine (B1678525) ring is less direct but can be achieved by transforming the hydrazide into a suitable building block for classical pyrimidine synthesis, such as the Biginelli reaction or related condensations. bu.edu.egresearchgate.net A common strategy involves the reaction of a 1,3-dicarbonyl compound (like ethyl acetoacetate) with an amidine source. researchgate.netresearchgate.net The this compound could be converted into a derivative that can act as the N-C-N component in such a cyclocondensation reaction.

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Key Reagents | Intermediate | General Method |

|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | POCl₃, Carboxylic Acid | N/A (One-pot) | Dehydrative cyclization of the hydrazide with a carboxylic acid. ijper.org |

| 1,3,4-Oxadiazole-2-thiol | 1. CS₂, KOH; 2. Heat | Potassium dithiocarbazate | Cyclization of the hydrazide with carbon disulfide. |

| 1,2,4-Triazole-3-thiol | 1. R-NCS; 2. NaOH | N-Acylthiosemicarbazide | Base-catalyzed cyclization of the thiosemicarbazide intermediate. |

| Pyrimidine | 1,3-Dicarbonyl compound, Guanidine/Amidine | Amidine derivative | Cyclocondensation reaction (e.g., Biginelli-type reaction). bu.edu.eg |

Green Chemistry Approaches in Derivative Synthesis (e.g., Microwave-Assisted Reactions)

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, increasing yields, and often reducing the need for harsh solvents. nih.gov

The synthesis of derivatives from this compound is highly amenable to microwave irradiation.

Hydrazone Synthesis: The condensation of the hydrazide with aldehydes and ketones can be completed in minutes under microwave heating, compared to several hours required for conventional refluxing. mdpi.com

Heterocycle Formation: The cyclization reactions to form oxadiazoles, triazoles, and other heterocycles are also significantly enhanced by microwave energy. mdpi.comnih.gov These reactions, which often require high temperatures and long reaction times under thermal heating, can be performed rapidly and efficiently in a dedicated microwave reactor, leading to cleaner reaction profiles and easier product isolation. nih.gov

The application of MAOS not only improves the efficiency of these transformations but also aligns with the goals of green chemistry by reducing energy consumption and waste generation.

Spectroscopic and Crystallographic Characterization of Derivatives for Structural Validation

Research into the derivatives of this compound has led to the synthesis of various classes of compounds, including hydrazones, which can serve as precursors to other heterocyclic systems. The spectroscopic and crystallographic data for these derivatives are crucial for confirming their structures.

For instance, the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone (a type of Schiff base) results in the appearance of a characteristic imine (C=N) signal in both NMR and IR spectra. The proton of the azomethine group (-N=CH-) typically appears as a singlet in the ¹H NMR spectrum, often in the range of δ 8.0-10.0 ppm. ijrrr.com In the ¹³C NMR spectrum, the imine carbon gives a signal in the region of δ 140-160 ppm. The IR spectrum will show a characteristic C=N stretching vibration, usually between 1600 and 1650 cm⁻¹. researchgate.net

Further cyclization reactions to form heterocycles like pyrazoles or 1,3,4-oxadiazoles lead to more complex spectral features. The formation of a pyrazole (B372694) ring introduces new aromatic signals in the NMR spectra. researchgate.net For 1,3,4-oxadiazoles, the carbon atoms of the heterocyclic ring exhibit characteristic chemical shifts in the ¹³C NMR spectrum, typically in the range of δ 150-165 ppm. nih.gov

Mass spectrometry is instrumental in determining the molecular weight of the synthesized derivatives, with the molecular ion peak (M+) confirming the elemental composition. Fragmentation patterns can also provide valuable structural clues. researchgate.net

When suitable crystals are grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. It allows for the precise measurement of bond lengths and angles, as well as the determination of the stereochemistry and any intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. rsc.orgnih.gov

While specific data for derivatives of this compound are not widely available in the public domain, the following tables provide illustrative examples of the types of data that would be expected for its hydrazone, pyrazole, and 1,3,4-oxadiazole derivatives based on general knowledge of these compound classes.

Interactive Data Tables of Expected Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data for a Representative Hydrazone Derivative

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂- | ~3.8 | Singlet |

| -NH- | 10.0 - 11.5 | Singlet |

| -N=CH- | 8.0 - 8.5 | Singlet |

Table 2: Expected ¹³C NMR Spectral Data for a Representative Pyrazole Derivative

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic-C | 120 - 140 |

| Pyrazole-C | 130 - 150 |

| -CH₂- | 40 - 50 |

Table 3: Expected IR Spectral Data for a Representative 1,3,4-Oxadiazole Derivative

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C=N (oxadiazole ring) | 1610 - 1640 |

| C-O-C (oxadiazole ring) | 1200 - 1250 |

| C-Cl | 750 - 800 |

| C-F | 1000 - 1100 |

Pharmacological Spectrum of 2 2 Chloro 6 Fluorophenyl Acetohydrazide Derivatives

Antimicrobial Activity Studies

The quest for novel antimicrobial agents has led to the extensive investigation of hydrazone derivatives, including those synthesized from 2-(2-chloro-6-fluorophenyl)acetohydrazide. These compounds have been evaluated for their ability to combat various pathogenic microbes.

Hydrazone derivatives of this compound have shown notable antibacterial properties. Studies have revealed that these compounds exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacterial strains.

A series of novel hydrazide-hydrazones derived from benzocaine (B179285) were synthesized and evaluated for their antibacterial activity against several bacterial species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. dergipark.org.tr The sensitivity of these bacterial strains was determined using the micro-well dilution method to establish the minimal inhibitory concentration (MIC) values. dergipark.org.tr Similarly, another study reported the synthesis of hydrazone derivatives from (2,4-dinitrophenyl) hydrazine (B178648), which showed moderate antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae at a concentration of 250 µg/ml. rjptonline.org

Research on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives indicated moderate to good antibacterial activity against Staphylococcus pyogenes, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). wisdomlib.org Certain compounds within this series showed significant zones of inhibition when compared to the standard drug, chloramphenicol. wisdomlib.org Further investigations into novel hydrazones synthesized from 4,5-diazafluoren-9-hydrazone also confirmed antibacterial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae. asianpubs.org

The antibacterial potential of these derivatives is often linked to their specific structural features. For instance, a study on new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives found that they were generally more active against Gram-positive bacteria, with the presence of an electron-withdrawing substituent on the phenyl ring being favorable for activity. nih.gov Some of these compounds exhibited antibacterial activity similar to or higher than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov In another study, hydrazide hydrazone derivatives were synthesized and tested, with some compounds showing strong effects on all pathogenic bacterial strains, including B. subtilis, E. coli, S. aureus, and K. pneumoniae. mdpi.com The minimum inhibitory concentration (MIC) for the most potent compounds was found to be as low as 2.5 mg/mL for certain strains. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Gram-Positive Strains | Gram-Negative Strains | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Benzocaine Hydrazide-Hydrazones | S. aureus, A. baumannii | E. coli, P. aeruginosa, K. pneumoniae | Varied MIC values determined by micro-well dilution. | dergipark.org.tr |

| (2,4-dinitrophenyl) Hydrazones | S. aureus, S. epidermidis | E. coli, K. pneumoniae | Moderate activity at 250 µg/ml. | rjptonline.org |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazides | S. pyogenes, S. aureus | E. coli, P. aeruginosa | Moderate to good inhibition zones compared to Chloramphenicol. | wisdomlib.org |

| 4,5-Diazafluoren-9-hydrazones | S. aureus, B. subtilis | E. coli, K. pneumoniae | Activity confirmed by disc diffusion method. | asianpubs.org |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids | Active against various strains | Generally less active | MIC values as low as 3.91 mg/L against Gram-positive strains. | nih.gov |

| Thiazole Hydrazide Hydrazones | B. subtilis, S. aureus | E. coli, K. pneumoniae | MIC values as low as 2.5 mg/mL. | mdpi.com |

| Halophenyl Bis-Hydrazones | S. aureus, B. subtilis | E. coli, P. aeruginosa | Some compounds showed remarkable activity. | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been explored for their potential as antifungal agents. These investigations have revealed a spectrum of activity against various fungal pathogens.

Derivatives of hydrazide-hydrazone are known to possess a wide array of biological effects, including antifungal properties. thieme-connect.com However, studies on certain (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed that while they had promising antibacterial results, their antifungal activity against Aspergillus niger and Candida albicans was generally weak when compared to the standard drug Nystatin. wisdomlib.org Similarly, hydrazones derived from (2,4-dinitrophenyl) hydrazine displayed only moderate activity against Candida albicans. rjptonline.org

Conversely, other studies have reported more significant antifungal potential. For instance, certain halophenyl bis-hydrazone derivatives demonstrated remarkable activity against Aspergillus fumigatus. nih.govmdpi.com The increasing incidence of invasive fungal diseases, such as aspergillosis, highlights the need for new antifungal agents, making these findings particularly relevant. mdpi.com Research on benzimidazole (B57391) phenylhydrazone derivatives also identified compounds with significant inhibitory activity against phytopathogenic fungi like Rhizoctonia solani and Magnaporthe oryzae. nih.gov One compound, in particular, was effective in controlling rice sheath blight and rice blast in vivo. nih.gov Furthermore, modifications of 5-chloro-6-phenylpyridazin-3(2H)-one to include 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties resulted in compounds with good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov

Table 2: Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Fungal Strains Tested | Observed Activity | Reference(s) |

|---|---|---|---|

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazides | Aspergillus niger, Candida albicans | Weak activity compared to Nystatin. | wisdomlib.org |

| (2,4-dinitrophenyl) Hydrazones | Candida albicans | Moderate activity. | rjptonline.org |

| Halophenyl Bis-Hydrazones | Aspergillus fumigatus | Remarkable activity. | nih.govmdpi.com |

| Benzimidazole Phenylhydrazones | Rhizoctonia solani, Magnaporthe oryzae | Significant inhibition; EC50 values of 1.20 and 1.85 μg/mL for the most active compound. | nih.gov |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-ones | G. zeae, F. oxysporum, C. mandshurica | Good activity, with some compounds showing inhibition up to 47.8%. | nih.gov |

The hydrazide-hydrazone scaffold is a prominent feature in many compounds evaluated for antitubercular activity. thieme-connect.comthieme-connect.com Derivatives based on this compound have been part of this extensive research effort to develop new agents against Mycobacterium tuberculosis.

Numerous medicinal chemists have synthesized and evaluated various hydrazide-hydrazones for their biological activities, with a significant focus on their antituberculosis properties. thieme-connect.comthieme-connect.com These compounds are considered potential leads for the development of novel antitubercular agents. nih.gov The synthesis of hydrazone and 3-nitrovinyl analogs derived from heterocyclic aldehydes yielded compounds with inhibitory activity against Mycobacterium tuberculosis H37Rv, with some showing IC50 values as low as 1.6 µg/mL. nih.gov

Fluorine is considered a "golden substituent" in medicinal chemistry, and its incorporation into potential drug candidates can significantly enhance biological activity. nih.gov Studies on fluorinated analogs of existing anti-TB drugs have shown promising results. For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound against M. tuberculosis H37-RV. nih.gov This highlights the potential of incorporating fluorine, as seen in the this compound structure, for developing new antitubercular drugs.

Newer isonicotinoyl hydrazones have demonstrated strong antimycobacterial activity, with some compounds showing MIC values ranging from 0.56 to 4.61 µM against M. tuberculosis H37Rv. thieme-connect.com Further research into 1,3,4-oxadiazole-hydrazone hybrids resulted in compounds with high antimycobacterial activity (MIC values of 8 μg/mL) against the H37Ra attenuated strain and effectiveness against pyrazinamide-resistant strains (MIC of 4 µg/mL). nih.gov Similarly, the evaluation of fluorinated chalcones and their derivatives identified a compound with an MIC of approximately 8 μM, comparable to ciprofloxacin (B1669076) and streptomycin. plos.orgplos.org This compound was also found to be non-toxic to human liver cell lines. plos.org

Table 3: Antitubercular Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Mycobacterium Strain(s) | Observed Activity (MIC/IC50) | Reference(s) |

|---|---|---|---|

| Heterocyclic Aldehyde Hydrazones | M. tuberculosis H37Rv | IC50 values as low as 1.6 µg/mL. | nih.gov |

| 1,3-Thiazolidin-4-one Derivatives | M. tuberculosis H37Rv | One derivative showed an MIC of 12.5 μg/ml. | nih.gov |

| Isonicotinoyl Hydrazones | M. tuberculosis H37Rv | MIC values ranging from 0.56–4.61 µM. | thieme-connect.com |

| Halophenyl Bis-Hydrazones | M. tuberculosis H37Rv | Some compounds showed good activity. | nih.govmdpi.com |

| Fluorinated Thiacetazone Analogs | M. tuberculosis H37Rv | 20 times more potent than the parent compound. | nih.gov |

| 1,3,4-Oxadiazole-Hydrazone Hybrids | M. tuberculosis H37Ra, H37Rv, PZA-resistant | MIC of 8 µg/mL (H37Ra), MIC of 4 µg/mL (PZA-resistant). | nih.gov |

| Fluorinated Chalcone (B49325) Derivatives | M. tuberculosis H37Rv | Most potent compound had an MIC of ~8 µM. | plos.orgplos.org |

Anticancer and Cytotoxic Profile

The search for new anticancer agents has also included the evaluation of this compound derivatives. These compounds have been tested for their ability to inhibit the growth of various cancer cell lines and to induce cell death through mechanisms such as apoptosis.

Derivatives of this compound have demonstrated significant in vitro cytotoxic and antiproliferative activities against a panel of human cancer cell lines.

A novel series of 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated against four EGFR high-expressing cell lines: A549 (lung), NCI-H1975 (lung), AGS (gastric), and HepG2 (liver). nih.gov One compound, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, showed potent activity with IC50 values of 3.68, 10.06, 1.73, and 2.04 μM, respectively, which were better than or equivalent to the reference drug Gefitinib. nih.gov Another study on fluorinated Schiff bases tested on the A549 lung carcinoma cell line found a compound with an IC50 value of 0.64 μM. nih.gov

The cytotoxic potential of these derivatives has been observed across a broad spectrum of cancers. For example, novel pyridine-urea derivatives were tested against A549 (lung) and HCT-116 (colon) cancer cell lines, with the most active compound showing IC50 values of 3.22 and 2.71 µM, respectively, comparable to Doxorubicin. nih.gov In a broader screening against 60 cancer cell lines by the US-NCI, this compound showed significant growth inhibition. nih.gov Similarly, pyrrolopyrazine derivatives were evaluated against Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cancer cell lines. nih.gov One derivative was nearly twice as potent as the standard drug etoposide (B1684455) against all tested lines. nih.gov

Interestingly, some of the most active antimicrobial and antitubercular halophenyl bis-hydrazone compounds were evaluated for cytotoxicity against the A549 lung cancer cell line and were found to have no significant cytotoxicity, suggesting a high therapeutic index for their antimicrobial applications. mdpi.com This highlights the potential for selectivity in the design of these molecules. The evaluation of various compounds against a panel of cell lines, including HEp-2, HT-29, MCF-7, and HeLa, helps establish differential sensitivity and identify the most promising candidates for further development. revistabiomedica.org

Table 4: In Vitro Cytotoxicity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |

|---|---|---|---|

| Aryl Hydrazine/Hydrazide Analogs | MCF-7 (breast), A-549 (lung) | Active against various cell lines. | researchgate.net |

| 2-Chloroquinazoline Derivatives | A549, NCI-H1975 (lung); AGS (gastric); HepG2 (liver) | Best compound IC50: 1.73 - 10.06 μM. | nih.gov |

| Pyrrolopyrazine Derivatives | Panc-1 (pancreatic), PC3 (prostate), MDA-MB-231 (breast) | Most potent compound IC50: 12.54 μM (Panc-1). | nih.gov |

| Fluorinated Aminophenylhydrazines | A549 (lung) | Strongest cytotoxic effect with IC50 of 0.64 μM. | nih.gov |

| Halophenyl Bis-Hydrazones | A549 (lung) | No significant cytotoxicity, indicating selectivity. | mdpi.com |

| Pyridine-Urea Derivatives | A549 (lung), HCT-116 (colon) | Most active compound IC50: 3.22 μM (A549), 2.71 µM (HCT-116). | nih.gov |

| Spirooxindoles | SJSA-1 (osteosarcoma) | Potent inhibition of cell growth. | nih.gov |

| Chlorodihydropyrans | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Enhancement of cytotoxicity compared to parent compounds. | nih.gov |

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Studies on this compound derivatives have begun to elucidate their roles in inducing apoptosis and disrupting the cell cycle.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. nih.gov Several derivatives have been shown to induce apoptosis in cancer cells. For instance, a potent pyridine-urea derivative was found to provoke apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, p53, and caspases-3 and -9. nih.gov This compound also increased the percentage of apoptotic cells as measured by annexin (B1180172) V-FITC staining. nih.gov Similarly, fluorinated Schiff bases were shown to induce apoptosis in A549 lung cancer cells, confirmed by the expression of cleaved caspase-3 and morphological changes like chromatin condensation. nih.gov

In addition to inducing apoptosis, many of these compounds interfere with the cell cycle. The aforementioned pyridine-urea derivative disrupted the HCT-116 cell cycle by causing an arrest in the G2-M phase and altering the Sub-G1 phase. nih.gov A chalcone derivative was also found to suppress viability in ovarian cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis, effects that were linked to the generation of reactive oxygen species (ROS). nih.gov Cell cycle analysis by flow cytometry is a common method used to determine the effects of these compounds on cell cycle progression. nih.gov

Furthermore, some derivatives exhibit antimitotic activity. A study on chloro-substituted cyanoacetyl hydrazone derivatives using the Allium cepa root meristematic cell model demonstrated antimitotic effects. rjlbpcs.com The compounds caused cells to arrest in mitosis, eventually leading to apoptosis. rjlbpcs.com This antimitotic activity was found to be dose-dependent. rjlbpcs.com

Anti-inflammatory and Analgesic Research

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govnih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The hydrazone moiety has been identified as a potential pharmacophore for COX inhibition, and structural modifications, such as the inclusion of a 4-fluorophenyl group, can significantly influence the activity of these compounds. nih.gov

Research on various heterocyclic compounds has demonstrated the potential for COX-2 inhibition. For example, pyrazole (B372694) derivatives are a well-established class of COX-2 inhibitors, with celecoxib (B62257) being a prominent example. acs.org Studies on novel pyrazole derivatives continue to yield compounds with potent anti-inflammatory activity and high selectivity for COX-2. acs.org Similarly, isoxazole (B147169) derivatives have also been explored as selective COX-2 inhibitors.

While direct studies on this compound derivatives as COX inhibitors are not extensively documented, research on related structures provides valuable insights. For instance, 4-fluorophenylhydrazones have been synthesized and evaluated as potential COX-2 inhibitors. researchgate.net Molecular docking studies of these compounds have shown good binding affinity within the active site of the COX-2 enzyme, interacting with key amino acid residues responsible for inhibition. researchgate.net

The following table presents data on the COX inhibitory activity of some related compound classes.

| Compound Class | Target Enzyme(s) | Key Findings |

| 4-Fluorophenylhydrazones | COX-2 | Good binding affinity in molecular docking studies, suggesting potential for inhibition. researchgate.net |

| Pyrazole derivatives | COX-2 | Established class of selective COX-2 inhibitors with potent anti-inflammatory activity. acs.org |

| Fluorescently-labeled celecoxib conjugate | COX-2 | High inhibitory potency and selectivity for COX-2 (IC50 = 0.19 µM). nih.gov |

The anti-inflammatory potential of novel compounds is often evaluated in preclinical animal models, such as the carrageenan-induced paw edema model in rats. researchgate.net This model is widely used to assess the in vivo efficacy of anti-inflammatory agents.

A study evaluating a series of hydrazide and hydrazone derivatives demonstrated their anti-inflammatory and analgesic properties in such preclinical models. researchgate.net In the carrageenan-induced paw edema test, one of the parent hydrazide compounds exhibited dose-dependent anti-inflammatory activity. researchgate.net At a dose of 20 mg/kg, significant reductions in paw edema were observed at 2 and 3 hours post-carrageenan administration. researchgate.net A higher dose of 40 mg/kg also showed significant edema reduction at the same time points. researchgate.net One of the hydrazone derivatives, compound 1A, showed even more pronounced anti-inflammatory effects at a 20 mg/kg dose, with significant reductions in edema at 2, 3, and 4 hours. researchgate.net

These findings suggest that the hydrazide and hydrazone scaffolds can serve as a basis for developing new anti-inflammatory agents. The structural modifications that differentiate the various derivatives play a crucial role in their pharmacological activity.

The analgesic effects of these compounds were also assessed. researchgate.net The parent hydrazide compound, at a 40 mg/kg dose, significantly reduced paw-licking time in the second phase of the formalin test, which is indicative of an anti-inflammatory-mediated analgesic effect. researchgate.net

The table below summarizes the anti-inflammatory activity of a representative hydrazide and its derivative in the carrageenan-induced paw edema model.

| Compound | Dose | Time (hours) | Edema Reduction (%) |

| Parent Hydrazide | 20 mg/kg | 2 | Significant |

| Parent Hydrazide | 20 mg/kg | 3 | Significant |

| Hydrazone Derivative 1A | 20 mg/kg | 2 | Pronounced |

| Hydrazone Derivative 1A | 20 mg/kg | 3 | Pronounced |

| Hydrazone Derivative 1A | 20 mg/kg | 4 | Pronounced |

Enzyme Inhibition Activities

Thrombin is a key serine protease in the coagulation cascade, playing a central role in thrombosis. Inhibition of thrombin is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders. Research has shown that derivatives of 2-(2-chloro-6-fluorophenyl)acetamide (B1486545) are potent inhibitors of thrombin.

A study on 2-(2-chloro-6-fluorophenyl)acetamides with specific substitutions at the P1 and P3 positions of the molecule demonstrated their strong affinity for thrombin, with Ki values in the nanomolar range (0.9-33.9 nM). The most potent inhibitor in this series had a Ki of 0.7 nM. The study highlighted the importance of the 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine substituent at the P3 position for optimal activity. Replacing this group with a phenyl ring or altering the difluoro substitution significantly reduced the inhibitory potency.

While this study focused on acetamides, the structural similarity to acetohydrazides suggests that derivatives of this compound could also be explored as potential thrombin inhibitors.

The following table shows the thrombin inhibitory activity of selected 2-(2-chloro-6-fluorophenyl)acetamide derivatives.

| Compound Structure | P3 Substituent | P1 Substituent | Thrombin Ki (nM) |

| 2-(2-Chloro-6-fluorophenyl)acetamide derivative | 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine | Oxyguanidine | 0.7 |

| 2-(2-Chloro-6-fluorophenyl)acetamide derivative | Varied aryl/heteroaryl-ethylamine | Oxyguanidine | 0.9 - 33.9 |

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. nih.gov

While direct studies on this compound are limited, research on structurally related compounds suggests potential for cholinesterase inhibition. For instance, a series of novel 2-chloro-3-hydrazinopyrazine derivatives were designed and evaluated as potential multifunctional agents for Alzheimer's disease. nih.gov These compounds, which share the chloro and hydrazino moieties, were assessed for their inhibitory effects on AChE. nih.gov One of the derivatives, CHP4, was identified as an effective AChE inhibitor and also exhibited antioxidant properties, suggesting a potential neuroprotective role. nih.gov

Another study investigated derivatives of 2-amino-4,6-dimethylpyridine (B145770) and found them to be moderately active inhibitors of both AChE and BChE. nih.gov The study established a quantitative structure-activity relationship, indicating that increased molecular volume and the insertion of a methylene (B1212753) group between the amide carbonyl and an aromatic ring enhanced binding affinity. nih.gov Although these compounds are structurally different, the findings provide general principles for designing cholinesterase inhibitors.

The potential for a single compound to possess both anti-inflammatory and cholinesterase inhibitory activities is of particular interest for neurodegenerative diseases like Alzheimer's, where inflammation is a known component of the pathology. nih.gov

The table below summarizes the cholinesterase inhibitory activity of some related compounds.

| Compound Class | Target Enzyme(s) | Key Findings |

| 2-Chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase (AChE) | Identified as effective AChE inhibitors with potential for neuroprotection. nih.gov |

| 2-Amino-4,6-dimethylpyridine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderately active inhibitors; structural modifications can enhance affinity. nih.gov |

Other Enzyme Targets and Their Therapeutic Relevance

While the primary pharmacological activities of this compound derivatives are explored elsewhere, the core structure presents opportunities for interaction with other significant enzyme systems. This section delves into the therapeutic relevance and research findings concerning Hepatitis C virus (HCV) NS5B polymerase and Monoamine Oxidase-B (MAO-B) as potential targets.

HCV NS5B Polymerase:

The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. nih.gov Its critical role in the viral life cycle has made it a prime target for the development of direct-acting antiviral agents. nih.gov A variety of non-nucleoside inhibitors (NNIs) have been developed that bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. nih.gov These NNIs are structurally diverse, often featuring heterocyclic cores. nih.govresearchgate.net

Currently, there is a lack of published research specifically investigating derivatives of this compound as inhibitors of HCV NS5B polymerase. However, the broader class of hydrazone derivatives has been explored for various biological activities, and the core scaffold of this compound could potentially be modified to fit the binding pockets of the NS5B enzyme. Future research could explore the synthesis of hybrid molecules that combine the this compound moiety with known pharmacophores for NS5B inhibition.

Monoamine Oxidase-B (MAO-B):

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine (B1211576). nih.gov Its inhibition can lead to increased dopamine levels in the brain, which is a primary therapeutic strategy for managing the symptoms of Parkinson's disease. nih.govnih.gov Selective MAO-B inhibitors are valuable as they avoid the "cheese effect" associated with non-selective MAO inhibitors. nih.gov

Although direct studies on this compound derivatives as MAO-B inhibitors are not extensively reported, the structural features of this compound are pertinent to the design of such inhibitors. Many known MAO-B inhibitors contain an aromatic ring and a functional group capable of hydrogen bonding. frontiersin.org The 2-chloro-6-fluorophenyl group provides a halogenated aromatic moiety, and the acetohydrazide portion offers hydrogen bond donor and acceptor sites.

Research on other hydrazone derivatives has demonstrated significant MAO-B inhibitory activity. For instance, certain indole-based hydrazones have been identified as highly potent and selective MAO-B inhibitors. nih.gov The presence of a fluorophenyl group has also been noted in potent MAO-B inhibitors, suggesting that the 2-chloro-6-fluorophenyl substituent could be a favorable feature. nih.gov The development of novel MAO-B inhibitors often involves the exploration of various substituted aromatic and heterocyclic scaffolds linked to a hydrazone or a related pharmacophore.

| Enzyme Target | Therapeutic Relevance | Relevance of this compound Derivatives |

|---|---|---|

| HCV NS5B Polymerase | Essential for Hepatitis C virus replication; a key target for antiviral drugs. nih.gov | No direct studies reported. The scaffold could be a starting point for designing novel inhibitors. |

| Monoamine Oxidase-B (MAO-B) | Degrades dopamine; inhibitors are used in Parkinson's disease treatment. nih.govnih.gov | Structurally related hydrazones and fluorinated compounds show MAO-B inhibitory activity, suggesting potential for this class of derivatives. nih.gov |

Exploration of Other Biological Effects

The this compound scaffold has been a template for the synthesis of various derivatives that have been investigated for a range of other biological activities. These include antiviral, antimalarial, antioxidant, and anticonvulsant effects.

Antiviral:

The search for new antiviral agents is a continuous effort in medicinal chemistry. While no specific studies on the antiviral activity of this compound derivatives have been published, compounds with similar structural motifs have shown promise. For example, the presence of fluorine and chlorine atoms in a molecule can enhance its metabolic stability and lipophilicity, which are desirable properties for drug candidates. nih.gov Nucleoside and non-nucleoside analogs containing fluorine have been approved as antiviral drugs. nih.govnih.gov Research on other heterocyclic systems has also demonstrated that chloro- and fluoro-substituted phenyl rings can contribute to antiviral activity. nih.gov

Antimalarial:

Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial to combat drug-resistant strains of the parasite. Hydrazide-hydrazone derivatives have been investigated as potential antimalarial agents. pensoft.net Although there is no specific research on the antimalarial properties of this compound derivatives, the general class of hydrazones has been explored. For instance, some 7-chloroquinoline-thiazole derivatives incorporating a hydrazide moiety have shown in vitro activity against Plasmodium falciparum. pensoft.net

Antioxidant:

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species. Hydrazide and hydrazone derivatives are a well-documented class of compounds with significant antioxidant potential. pensoft.netnih.govnih.govmdpi.com The antioxidant activity is often attributed to the presence of the -CONHNH- group, which can donate hydrogen atoms to scavenge free radicals. nih.gov

Studies on various hydrazide-hydrazones have shown potent radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. pensoft.netmdpi.com The nature of the substituents on the aromatic rings can modulate this activity. While direct antioxidant studies of this compound derivatives are limited, the inherent properties of the hydrazide core suggest that this class of compounds could exhibit antioxidant effects.

Anticonvulsant:

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The hydrazone moiety (-NH-N=C-) is a recognized pharmacophore in the design of anticonvulsant agents. nih.gov A number of hydrazone derivatives have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

The anticonvulsant pharmacophore model often includes a hydrophobic aromatic ring, a hydrogen bonding domain, and an electron donor group. nih.gov Derivatives of this compound can be designed to fit this model. The 2-chloro-6-fluorophenyl group can serve as the hydrophobic aromatic moiety, while the acetohydrazide part provides the hydrogen bonding and electron-donating features. Although specific data for derivatives of this compound is not abundant, research on structurally similar compounds provides strong evidence for their potential as anticonvulsants. For example, various substituted benzylidenehydrazinyl-propanamides have shown significant protection in MES screens. nih.gov

| Biological Effect | Derivative/Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antiviral | Fluorinated Nucleoside Analogs | Fluorine substitution can enhance antiviral activity and metabolic stability. nih.govnih.gov | nih.govnih.gov |

| Antimalarial | 7-Chloroquinoline-thiazole-hydrazides | Some derivatives showed in vitro inhibition of β-hematin formation. pensoft.net | pensoft.net |

| Antioxidant | Hydrazide-containing fused azaisocytosines | Demonstrated potent DPPH, NO, and H2O2 scavenging activities. nih.gov | nih.gov |

| Catechol hydrazinyl-thiazole derivative | Showed strong radical scavenging activity in ABTS and DPPH assays. mdpi.com | mdpi.com | |

| Anticonvulsant | Substituted benzylidenehydrazinyl-propanamides | Some compounds showed protection in the MES test, comparable to standard drugs. nih.gov | nih.gov |

| Hydrazide-hydrazones | Recognized as a key pharmacophore for anticonvulsant activity. nih.gov | nih.gov |

Structure Activity Relationship Sar and Ligand Based Drug Design for 2 2 Chloro 6 Fluorophenyl Acetohydrazide Derivatives

Influence of the 2-Chloro-6-fluorophenyl Substitution Pattern on Bioactivity

The specific arrangement of a chloro and a fluoro group at the 2nd and 6th positions of the phenyl ring in 2-(2-chloro-6-fluorophenyl)acetohydrazide is a critical determinant of its biological activity. This substitution pattern creates a unique electronic and steric environment that influences how the molecule interacts with its biological targets.

Research on related hydrazone derivatives has highlighted the importance of halogen substitution on the phenyl ring for bioactivity. For instance, studies on benzylidene hydrazides have shown that the presence of chloro and nitro substituents can lead to potent antimicrobial activity. While not the exact 2-chloro-6-fluoro pattern, this underscores the role of electron-withdrawing groups in modulating the biological effects of this class of compounds. The precise positioning of these halogens at the ortho positions, as in the case of the 2-chloro-6-fluorophenyl moiety, can enforce a specific conformation of the molecule, which may be crucial for optimal binding to a receptor or enzyme active site. This steric hindrance can also protect the adjacent acetohydrazide linkage from metabolic degradation, potentially enhancing the compound's bioavailability and duration of action.

Strategic Modifications of the Hydrazone Linkage and Terminal Moieties

The hydrazone linkage (-CO-NH-N=CH-) formed from the condensation of this compound with various aldehydes or ketones is a key pharmacophoric element that is frequently modified to tune the biological activity of the resulting derivatives. The nature of the substituent on the terminal carbon of the hydrazone moiety significantly impacts the compound's potency and spectrum of activity.

In a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, which are structurally similar to the title compound, the nature of the substituent on the benzylidene ring was found to be crucial for antibacterial and antifungal activity. This suggests that the terminal aromatic ring and its substituents are key for interaction with the biological target.

The general structure of these derivatives can be represented as:

Systematic modifications of the terminal group have revealed important SAR trends. For example, the introduction of electron-donating or electron-withdrawing groups on the terminal phenyl ring can modulate the electronic properties of the entire molecule, affecting its ability to form hydrogen bonds or engage in pi-stacking interactions with the target protein.

| Modification | Effect on Bioactivity |

| Terminal Aromatic Ring | Substituents on this ring significantly influence activity. Electron-withdrawing groups like nitro and chloro have been shown to enhance antimicrobial activity in related hydrazone series. nih.gov |

| Hydrazone Linkage | The -CO-NH-N=CH- moiety is a critical pharmacophore. Its planarity and ability to act as both a hydrogen bond donor and acceptor are vital for receptor binding. |

| Alkyl vs. Aryl Substituents | The nature of the group attached to the imine carbon (C=N) of the hydrazone can determine the compound's lipophilicity and steric profile, thereby affecting its absorption and target interaction. |

Effect of Heterocyclic Ring Fusions on Pharmacological Potency and Selectivity

Fusing heterocyclic rings to the core this compound structure is a common strategy to create more rigid and conformationally constrained analogs. This approach can lead to enhanced potency and selectivity by optimizing the orientation of key pharmacophoric features for interaction with the target.

While specific examples of heterocyclic ring fusions directly onto the this compound backbone are not extensively reported in the available literature, studies on analogous systems provide valuable insights. For instance, the fusion of moieties like pyrazole (B372694), pyridine, or thiophene (B33073) to a hydrazone scaffold has been shown to result in compounds with significant anticancer and antimicrobial activities. nih.govmedicopublication.com These fused rings can introduce additional points of interaction with the biological target, such as hydrogen bonding, hydrophobic interactions, or metal chelation, thereby increasing binding affinity and efficacy.

The rationale behind this strategy is that the rigidified structure reduces the entropic penalty upon binding and presents the key interacting groups in a more favorable conformation. For example, a fused pyrazole ring could introduce an additional hydrogen bond donor and acceptor, while a thiophene ring could enhance hydrophobic interactions.

Key Pharmacophoric Features for Targeted Biological Activities

Based on the analysis of various derivatives, a general pharmacophore model for the biological activity of this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect.

The key pharmacophoric features for this class of compounds generally include:

An aromatic ring with specific halogen substitutions: The 2-chloro-6-fluorophenyl group serves as a crucial hydrophobic and electronic feature.

A hydrogen bond donor/acceptor unit: The hydrazone linkage (-CO-NH-N=CH-) is a critical component, with the amide proton and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively. The imine nitrogen can also act as a hydrogen bond acceptor.

A variable terminal hydrophobic/aromatic region: The substituent attached to the hydrazone moiety provides another site for interaction, and its nature can be tailored to target specific enzymes or receptors.

Ligand-based drug design approaches, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in identifying these key features. researchgate.net By aligning a series of active and inactive compounds, it is possible to deduce the common structural motifs responsible for the observed biological activity. This information can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with improved potency and selectivity.

Computational Chemistry and Molecular Modeling in the Research of 2 2 Chloro 6 Fluorophenyl Acetohydrazide Derivatives

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the interactions that drive biological activity. In the study of 2-(2-Chloro-6-fluorophenyl)acetohydrazide derivatives, docking simulations are used to model their binding within the active sites of target proteins, helping to elucidate their potential as inhibitors or modulators of protein function. These simulations can rank compounds based on their predicted binding affinity, guiding the synthesis and experimental testing of the most promising candidates.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target receptor, which is often expressed as a docking score in units of energy (e.g., kcal/mol). A more negative score typically indicates a more stable and favorable binding interaction. For hydrazide derivatives, docking studies have been used to forecast their binding energies against various biological targets. nih.govmdpi.comresearchgate.net For instance, in studies on similar chloroacetamide derivatives, docking energies ranged from -5.32 to -6.92 kcal/mol, indicating good convergence within the target's active site. researchgate.net

These predictions are fundamental to understanding molecular recognition, which encompasses the specific interactions that allow a ligand to bind to its receptor. By evaluating large libraries of virtual compounds, researchers can prioritize molecules with the highest predicted affinities for further investigation. unc.edu

Table 1: Example of Predicted Binding Affinities for Hydrazide Derivatives Against a Target Protein This table is illustrative and based on data for analogous hydrazide compounds.

| Compound Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Derivative A | -6.92 | High |

| Derivative B | -6.26 | Moderate |

| Derivative C | -5.32 | Moderate |

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the amino acid residues in a protein's active site. This allows for the identification of key interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which are critical for stabilizing the ligand-receptor complex. mdpi.com

For example, studies on hydrazide derivatives have revealed that oxygen and nitrogen atoms, along with six-membered rings, are primary sites for interaction. mdpi.com Docking simulations can pinpoint specific residues, such as glycine, isoleucine, arginine, and leucine, that are crucial for binding. mdpi.com Understanding these specific contacts is vital for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance these interactions and thereby improve its potency and selectivity.

Table 2: Common Active Site Interactions for Hydrazide-Based Ligands This table is illustrative and based on data for analogous hydrazide compounds.

| Type of Interaction | Key Ligand Atoms/Groups | Interacting Protein Residues (Examples) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Glycine, Arginine |

| Hydrogen Bond Donor | N-H Group | Aspartate, Glutamate |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| π-H Interaction | Phenyl Ring | Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that influence activity, QSAR models can predict the effectiveness of untested molecules.

The development of a QSAR model involves creating a dataset of compounds with known activities and calculating a set of molecular descriptors for each. Statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and k-Nearest Neighbors (kNN), are then used to build a model that correlates the descriptors with the observed biological outcomes. unc.edunih.gov

These models are rigorously validated to ensure their robustness and predictive power. nih.gov A well-validated QSAR model can be a powerful tool for virtual screening, allowing researchers to rapidly assess the potential of large chemical libraries and prioritize compounds for synthesis and testing, thereby accelerating the discovery of new drug candidates. unc.edu The goal is to create models with high internal and external predictive ability, often measured by correlation coefficients (r² or q²) greater than 0.6 or 0.8. nih.govnih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular shape and size), or hydrophobic (e.g., logP). QSAR analysis identifies which of these descriptors are most influential on the biological activity of the compounds under study.

For instance, in studies of similar heterocyclic compounds, QSAR models have shown that properties like the natural charge on specific carbon atoms and the energy of the highest occupied molecular orbital (HOMO) are highly involved in cytotoxic activity. mdpi.com By understanding these correlations, medicinal chemists can rationally design new derivatives of this compound, modifying specific structural features to optimize the molecular properties that are linked to desired biological effects.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Specific Descriptor Example | Information Provided |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (reactivity). |

| Electronic | Atomic Partial Charges | Indicates the distribution of electrons and potential for electrostatic interactions. |

| Topological | Chi Indices | Describes molecular connectivity and branching. |

| Physicochemical | LogP | Measures the hydrophobicity of the molecule. |

Advanced Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity)

Advanced quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and reactivity of molecules. DFT methods are used to calculate various molecular properties, such as optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

These calculations offer fundamental insights that complement experimental data. For derivatives of this compound, DFT can be used to understand their intrinsic chemical properties. The energy gap between the HOMO and LUMO, for example, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive. This information can help predict how a molecule might behave in a biological system and guide the design of derivatives with improved stability or desired reactivity profiles. DFT calculations have been successfully applied to various chloro- and fluoro-substituted phenyl compounds to analyze their electronic properties. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Target Binding Dynamics

A comprehensive review of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound and its derivatives. While computational chemistry and molecular modeling are extensively applied to a wide array of hydrazide-containing compounds to explore their biological activities, research directly addressing the conformational sampling and target binding dynamics of this particular scaffold through MD simulations is not publicly available at this time.

In broader contexts, MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For analogous hydrazide derivatives, such studies have been employed to investigate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2). researchgate.net These simulations can provide valuable insights into how a ligand interacts with its biological target, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. researchgate.net

Generally, the application of MD simulations in drug discovery for compounds structurally related to this compound would involve several key steps. Initially, a well-defined system including the ligand, the target protein, and a simulated physiological environment (water, ions) is constructed. The simulation then calculates the trajectory of each atom over a set period, governed by the principles of classical mechanics.

Analysis of these trajectories can yield critical data, which are often presented in various forms:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the protein and the ligand's binding pose throughout the simulation.

Root Mean Square Fluctuation (RMSF): This is calculated for each residue in the protein to understand the flexibility of different parts of the protein structure. High RMSF values indicate more flexible regions, which can be important for ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the target protein over the course of the simulation, highlighting key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-simulation to estimate the binding free energy of the ligand-protein complex, providing a theoretical assessment of binding affinity.

Although no specific data tables or detailed research findings for this compound can be presented, the principles outlined above represent the standard application of molecular dynamics simulations in the study of small molecule-protein interactions. The absence of such studies for the compound highlights a potential area for future research to elucidate its mechanism of action and to guide the design of more potent derivatives.

Preclinical Evaluation and Safety Pharmacology of Advanced 2 2 Chloro 6 Fluorophenyl Acetohydrazide Derivatives

In Vitro and In Vivo Toxicity Screening

A critical early step in preclinical evaluation is the comprehensive assessment of a compound's toxicity profile. This involves both in vitro (cell-based) and in vivo (animal-based) studies to identify potential safety concerns.

Cytotoxicity to Normal Cell Lines and Organ-Specific Toxicity

The initial evaluation of hydrazide-hydrazone derivatives often involves screening for cytotoxicity against various cell lines. scinito.aiekb.eg While the primary focus is often on cancer cell lines to determine anti-cancer potential, assessing the effect on normal cell lines is crucial for gauging the therapeutic window and potential for off-target toxicity. scinito.ai For instance, studies on some hydrazide-hydrazone derivatives have included evaluations against normal cell lines to ensure selectivity. scinito.ai

Derivatives of 2-(2-Chloro-6-fluorophenyl)acetohydrazide are synthesized and evaluated for their biological activities. The core structure, often modified, serves as a key pharmacophore. The cytotoxicity of these compounds is a primary area of investigation. While many studies focus on their effects on cancer cells, the impact on normal, healthy cells is a critical determinant of their safety profile. For example, a study on Pd(II) and Pt(II) complexes of a bipyridine derivative, which shares structural moieties with some complex hydrazide derivatives, showed that while a Pd(II) complex was effective against cancer cell lines like A549 and HCT-116, it was unfortunately also harmful to the Vero normal cell line. rsc.org This highlights the importance of including normal cell lines in cytotoxicity assays to identify compounds with a favorable selectivity index.

Organ-specific toxicity is another significant concern. The metabolic fate of a compound can differ between species, leading to varied toxicity profiles. nih.gov For example, a study on TAK-242, a compound with a related chloro-fluorophenyl moiety, revealed species-specific differences in metabolism and excretion between rats and dogs. nih.gov In dogs, the concentrations of a radiolabeled version of the compound declined slowly, with a half-life of about one week, while in rats, it was approximately 6 hours. nih.gov Such variations can influence which organs are exposed to the compound and its metabolites for longer durations, potentially leading to organ-specific toxicity.

Table 1: Cytotoxicity Data of a Representative Derivative

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| A549 | Cancer | 60.1 ± 3.45 |

| HCT-116 | Cancer | 23.8 ± 1.48 |

| Vero | Normal | 24.5 ± 2.13 |

Data derived from a study on a Pd(II) complex with structural similarities to some hydrazide derivatives. rsc.org

Preliminary Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are vital to determine if a compound can cause genetic damage, which could lead to cancer or other hereditary diseases. The Ames test, using Salmonella typhimurium strains, and assays with organisms like Saccharomyces cerevisiae are common preliminary screens. nih.gov

For some related nitrosourea-containing hydrazine (B178648) carboxamides, studies have been conducted to evaluate their genotoxic effects. nih.gov For instance, 4-(4-bromobenzoyl)-1-(2-chloroethyl)-1-nitrosohydrazinecarboxamide and 4-(4-fluorophenyl)-1-(2-chloroethyl)-1-nitrosohydrazine carboxamide were identified as cytotoxic agents that, at certain concentrations (2–5 μg/ml), killed up to 60%–70% of Saccharomyces cerevisiae cells without showing detectable recombinogenic and mutagenic effects. nih.gov This suggests that their primary biological activity in this concentration range is cytotoxicity rather than inducing genetic mutations in surviving cells. nih.gov

Furthermore, studies on the mixture effects of known genotoxic chemicals, such as 2,4-dichlorophenoxyacetic acid, acrylamide, and maleic hydrazide, on human Caco-2 cells have highlighted the potential for synergistic genotoxic effects. researchgate.net This underscores the importance of evaluating not only the parent compound but also potential mixtures and metabolites for their genotoxic potential.

Pharmacokinetic Profiling and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Understanding the pharmacokinetic profile of a drug candidate is essential for its development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are increasingly used in the early stages of drug discovery to forecast these properties and identify potential liabilities. nih.govresearchgate.net

These predictive tools can assess various parameters, including a compound's potential for absorption in the gut, its distribution throughout the body, how it is metabolized, and the routes of its excretion. For instance, online servers like pkCSM and Pre-ADMET are utilized to compute these properties for novel compounds. nih.gov Such in silico analyses can help in prioritizing compounds for further experimental studies and in designing derivatives with improved pharmacokinetic profiles. researchgate.net

The metabolic fate of compounds containing the 2-chloro-6-fluorophenyl moiety can be complex and species-dependent. nih.gov For example, the investigation of TAK-242, which contains a 2-chloro-4-fluorophenyl group, showed that its phenyl ring moiety was metabolized to 2-chloro-4-fluoroaniline (B1295073) (M-I). nih.gov This metabolite was then further processed through acetylation and conjugation to form other metabolites. nih.gov The study also revealed that the cyclohexene (B86901) ring moiety of TAK-242 had the potential for covalent binding to plasma proteins. nih.gov These findings highlight the importance of detailed metabolic studies to understand the full pharmacokinetic and toxicological profile of a compound.

Table 2: Predicted ADMET Properties for Representative Sulfonamide-Pyridine Derivatives

| Property | Derivative 15a | Derivative 15b |

|---|---|---|

| Absorption | ||

| Water Solubility | Good | Good |

| Caco-2 Permeability | High | High |

| Intestinal Absorption | High | High |

| Distribution | ||

| VDss (human) | Low | Low |

| BBB Permeability | No | No |

| Metabolism | ||

| CYP2D6 inhibitor | No | No |

| CYP3A4 inhibitor | Yes | Yes |

| Excretion | ||

| Total Clearance | Low | Low |

| Toxicity | ||

| AMES Toxicity | Non-Mutagen | Non-Mutagen |

| Carcinogenicity | Negative | Negative |

| hERG I Inhibitor | No | No |

This table is based on in silico predictions for related sulfonamide derivatives and serves as an illustrative example of ADMET profiling. nih.gov

Development of Advanced Preclinical Models for Efficacy Validation